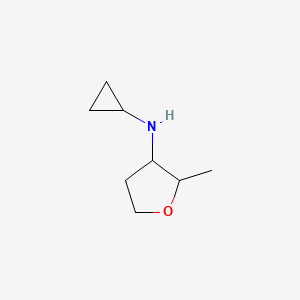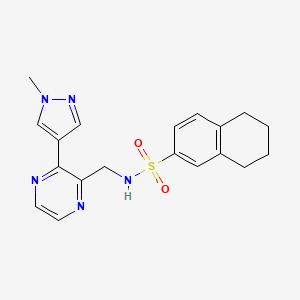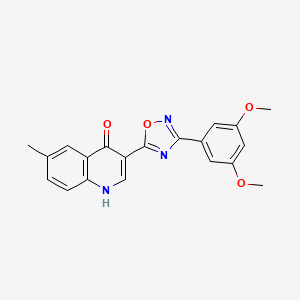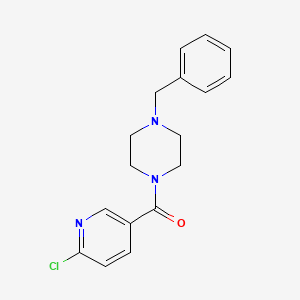![molecular formula C19H17ClN2O4 B2555133 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 193888-07-2](/img/structure/B2555133.png)
3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds like “3-Chloro-2,6-Bis (4-Chlorophenyl)-3-Methylpiperidin-4-One” has been analyzed using DFT/B3LYP method with B3LYP/6–31+G (d,p) basis set . The optimized geometric parameters and frequency values were theoretically calculated. The XRD single crystal measurement parameters are in good agreement with the optimized parameters .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “3-Chloro-2,6-Bis (4-Chlorophenyl)-3-Methylpiperidin-4-One” have been analyzed. The compound crystallizes in the orthorhombic space group Pna21. The single crystal measurements reveal a distorted chair conformation .Applications De Recherche Scientifique
Synthesis and Characterization
This compound and its derivatives are synthesized for their potential use in dye, pigment, and sensor applications. For instance, bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes are synthesized and characterized due to their ability to exhibit distinct colored states under different pH conditions, making them valuable for developing pH-sensitive indicators (Sarma & Baruah, 2004). This property is attributed to their structural arrangement and the presence of hydroxy groups, which contribute to their chromophoric behavior.
Acidities and Interactions
Studies on similar bis-phenolmethanes, like dichlorophene and hexachlorophene, have shown these compounds possess abnormally high acidities compared to their reference compounds. This characteristic is significant for understanding the chemical behavior of such molecules in various solvents and conditions, which could be essential for their application in chemical synthesis and material science (Inoue & Asaoku, 1974).
Metal Complex Formation
The compound's structure allows for the formation of metal complexes, which are of interest for catalytic and electronic applications. For example, copper(II) complexes derived from methylene bridged bis(tridentate) ligands have been synthesized and characterized, showing potential for electrochemical applications due to their unique redox properties (Kamatchi & Kandaswamy, 1998). These complexes demonstrate the versatility of bis-hydroxy compounds in forming coordination complexes with metals, which could be exploited in designing new materials with specific electronic or catalytic functions.
Luminescence and Sensory Applications
The structural features of compounds related to "3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)" make them suitable for applications in luminescence and sensing. For instance, the use of poly(4-vinylpyridinium) perchlorate as a catalyst for the synthesis of biscoumarins and bisindoles highlights the potential of bis-hydroxy compounds in facilitating efficient chemical transformations under mild conditions (Shirini, Esmaeeli-Ranjbar, & Seddighi, 2014). Such catalytic activities are crucial for developing environmentally friendly synthetic methods.
Orientations Futures
Indole derivatives, which are structurally similar to the compound , have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)” may also have potential for future research and development.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-9-7-13(23)16(18(25)21-9)15(11-3-5-12(20)6-4-11)17-14(24)8-10(2)22-19(17)26/h3-8,15H,1-2H3,(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDSNPPOIFGWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate](/img/structure/B2555050.png)
![(1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2555051.png)
![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2555052.png)

![1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2555055.png)


![1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2555061.png)


![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide](/img/structure/B2555072.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2555073.png)